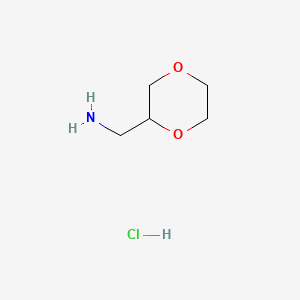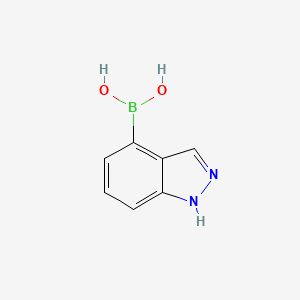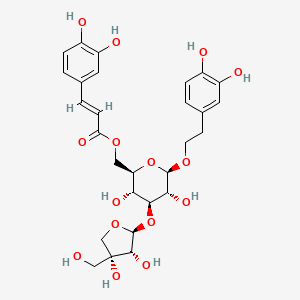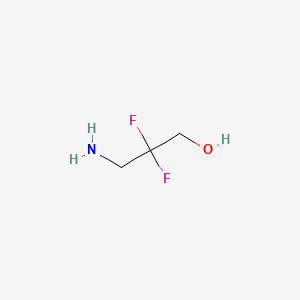
(2-Chloro-3-methoxyphenyl)boronic acid
説明
“(2-Chloro-3-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 854778-30-6 and a molecular weight of 186.4 . It is a solid substance at room temperature .
Chemical Reactions Analysis
Boronic acids, including “(2-Chloro-3-methoxyphenyl)boronic acid”, are often used in Suzuki reactions, which are organic reactions classified as coupling reactions where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .Physical And Chemical Properties Analysis
“(2-Chloro-3-methoxyphenyl)boronic acid” is a solid substance at room temperature .科学的研究の応用
Sensing Applications
(2-Chloro-3-methoxyphenyl)boronic acid: is widely used in sensing applications due to its ability to form reversible covalent bonds with diols and strong Lewis bases such as fluoride or cyanide anions. This property is exploited in various homogeneous assays and heterogeneous detection systems, including optical and electrochemical sensors .
Biological Labelling and Protein Manipulation
The compound’s interaction with diols also allows it to be used in biological labelling. It can be conjugated to proteins and other biomolecules, enabling their detection and manipulation. This application is crucial in studying biological processes and developing therapeutic interventions .
Separation Technologies
Boronic acids are employed in separation technologies due to their selective binding properties. They can be used to isolate specific molecules from complex mixtures, which is particularly useful in the purification of biomolecules like proteins and nucleic acids .
Drug Development
The boronic acid moiety of (2-Chloro-3-methoxyphenyl)boronic acid is instrumental in the synthesis of various therapeutic agents. For example, it has been used in the development of selective inhibitors for certain enzymes, which are potential treatments for conditions like endometriosis .
Neutron Capture Therapy
Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy. This therapy is a type of cancer treatment that targets and destroys cancer cells more selectively .
Suzuki-Miyaura Coupling
In organic chemistry, (2-Chloro-3-methoxyphenyl)boronic acid is a valuable reagent for Suzuki-Miyaura coupling reactions. This cross-coupling reaction is used to form carbon-carbon bonds, a fundamental step in the synthesis of complex organic molecules .
Safety and Hazards
将来の方向性
作用機序
Target of Action
(2-Chloro-3-methoxyphenyl)boronic acid is primarily used as a reagent in the synthesis of a selective 17β-HSD1 inhibitor, which plays a role in the therapeutic treatment of endometriosis .
Mode of Action
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In the transmetalation step, the organoboron compound, such as (2-Chloro-3-methoxyphenyl)boronic acid, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving (2-Chloro-3-methoxyphenyl)boronic acid. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Pharmacokinetics
It’s known that the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°c for optimal stability .
Result of Action
The result of the action of (2-Chloro-3-methoxyphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is used in the synthesis of a variety of organic compounds, including a selective 17β-HSD1 inhibitor for the therapeutic treatment of endometriosis .
Action Environment
The efficacy and stability of (2-Chloro-3-methoxyphenyl)boronic acid are influenced by environmental factors such as temperature and atmosphere. The compound is stable and retains its efficacy when stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . The Suzuki–Miyaura coupling reaction involving this compound is known for its mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
(2-chloro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWONVAXOXYOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674561 | |
| Record name | (2-Chloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854778-30-6 | |
| Record name | 2-Chloro-3-methoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854778-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-3-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)




![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)




